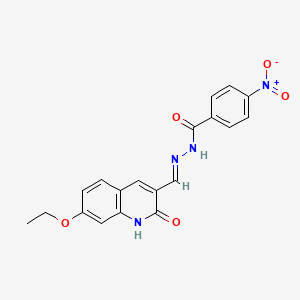

(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide

Description

The compound “(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide” is a Schiff base derivative featuring a quinoline core substituted with an ethoxy group at position 7 and a 4-nitrobenzohydrazide moiety. Structurally, it belongs to the hydrazide class, characterized by the presence of the –CONHNH– linkage, which is often associated with diverse biological activities, including antimicrobial, anticancer, and antioxidant properties . The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimalarial and anticancer drug design, while the 4-nitro group on the benzohydrazide may enhance electron-withdrawing effects, influencing reactivity and binding interactions .

Properties

IUPAC Name |

N-[(E)-(7-ethoxy-2-oxo-1H-quinolin-3-yl)methylideneamino]-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O5/c1-2-28-16-8-5-13-9-14(18(24)21-17(13)10-16)11-20-22-19(25)12-3-6-15(7-4-12)23(26)27/h3-11H,2H2,1H3,(H,21,24)(H,22,25)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNQIJGGYLQNPL-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide typically involves the condensation of 7-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting precipitate is filtered and purified to obtain the desired compound.

Chemical Reactions Analysis

N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Scientific Research Applications

Antimicrobial Properties

Research indicates that (E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent in medical applications .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting specific signaling pathways associated with tumor growth. Its ability to form stable complexes with transition metals enhances its potential as a therapeutic agent .

Coordination Chemistry

In the field of coordination chemistry, (E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide serves as a ligand for transition metals. The formation of metal-ligand complexes can lead to enhanced stability and unique reactivity profiles, making this compound valuable for the development of new materials and catalysts .

Organic Solar Cells

The compound's charge transfer abilities make it a candidate for use in organic solar cells. Its incorporation into photovoltaic devices could enhance their efficiency by improving charge separation and transport properties .

Dye-Sensitized Solar Cells

Additionally, due to its light absorption properties, (E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide may be utilized in dye-sensitized solar cells (DSSCs), contributing to renewable energy technologies .

Mechanism of Action

The mechanism of action of N’-[(E)-(7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylidene]-4-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity by blocking the active site. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-N'-Benzylidene-4-(2-oxo-1,3-dioxolan-2-yl)-1H-1,2,4-triazole-4-ylidene-1,3-dioxolane-2-carboxamide Structural Differences: Replaces the quinoline core with a triazole-dioxolane system. Biological Activity: Exhibits antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to the triazole moiety’s ability to disrupt bacterial membranes . Synthesis: Prepared via condensation of benzohydrazides with substituted aldehydes, similar to the target compound’s synthetic route .

(E)-N'-(4-Methoxybenzylidene)-3-nitrobenzohydrazide Structural Differences: Features a 3-nitrobenzohydrazide group (meta-nitro) instead of the target’s 4-nitro (para) substitution. Crystallographic Data: Single-crystal X-ray studies confirm planar geometry and intermolecular hydrogen bonding, a feature likely shared with the target compound .

N′-[(2E)-2-Butanylidene]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide Structural Differences: Substitutes the 7-ethoxy group with a methyl group and lacks the nitrobenzohydrazide moiety. Bioactivity: Demonstrated moderate cytotoxicity against prostate cancer cells (IC₅₀ = 12.5 µM), suggesting the quinoline-hydrazide framework’s role in anticancer activity .

Physicochemical and Spectral Comparisons

Key Structural and Functional Insights

- Ethoxy vs. Methoxy Groups : The 7-ethoxy group in the target compound may increase lipophilicity compared to methoxy derivatives, improving membrane permeability .

- Hydrazide Linkage : The –CONHNH– group facilitates hydrogen bonding and metal chelation, a feature exploited in antimicrobial and anticancer activities across analogues .

Computational and Chemoinformatics Perspectives

- Similarity Coefficients : Tanimoto coefficients (using PubChem fingerprints) for the target compound and its analogues range from 0.45–0.65, indicating moderate structural similarity .

- Graph-Based Comparisons: Subgraph matching reveals conserved quinoline and hydrazide motifs but divergent substituent patterns, aligning with activity variations .

Biological Activity

(E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of (E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide typically involves the condensation of 7-ethoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 4-nitrobenzohydrazide in an ethanol solvent under reflux conditions. The reaction can be summarized as follows:

Antimicrobial Properties

Studies indicate that (E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The compound's effectiveness has been demonstrated in vitro against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In cellular assays, it has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes key findings related to its anticancer activity:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Cell cycle arrest and apoptosis |

| A549 (Lung Cancer) | 20 | Inhibition of proliferation |

Cardioprotective Effects

A study explored the cardioprotective effects of a related compound in a myocardial infarction model induced by isoproterenol in rats. The findings indicated that the compound mitigated oxidative stress markers and improved cardiac function by upregulating anti-apoptotic proteins such as Bcl-2 and downregulating pro-apoptotic factors like Bax and caspase-3 .

The biological activity of (E)-N'-((7-ethoxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)-4-nitrobenzohydrazide is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes by forming stable complexes with metal ions, which can inhibit their activity.

- Redox Reactions : It participates in redox reactions that influence cellular signaling pathways, impacting processes such as apoptosis and inflammation.

- Antioxidant Activity : The compound exhibits antioxidant properties that help reduce oxidative stress within cells, contributing to its cardioprotective effects.

Case Studies

Several studies have investigated the biological activities of similar compounds derived from quinoline structures. For example:

- Study on Quinoline Derivatives : A study reported that derivatives of quinoline exhibited potent cytotoxic effects against cancer cell lines and demonstrated significant antimicrobial properties .

- Anticonvulsant Activity : Another investigation into related hydrazone compounds revealed their potential anticonvulsant activity, suggesting a broader therapeutic potential for compounds in this class .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.